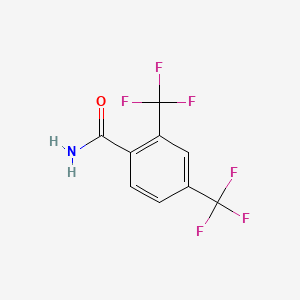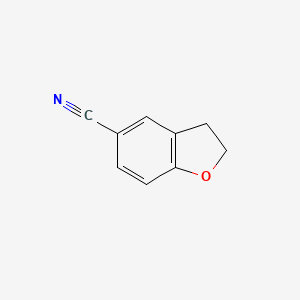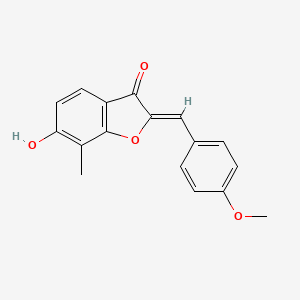
(2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one is a derivative of benzofuran, a heterocyclic compound consisting of fused benzene and furan rings. Benzofuran derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. One such method is the palladium-catalyzed carbonylative intramolecular synthesis from 2-hydroxybenzyl alcohols, using formic acid as the carbon monoxide source. This method has been shown to produce various benzofuran-2(3H)-one derivatives in moderate to good yields . Although the specific compound is not mentioned, this method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring. The specific compound mentioned has additional substituents, including a hydroxy group, a methoxybenzylidene moiety, and a methyl group, which can influence its chemical behavior and biological activity. The exact structure would need to be confirmed through spectral data and elemental analysis, as is typically done for novel compounds .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, depending on their substituents. The compound could potentially participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group. Additionally, the hydroxy group could be involved in reactions such as esterification or etherification. The specific reactivity patterns would need to be explored experimentally.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. Properties such as solubility, melting point, and boiling point are determined by the functional groups present and their interactions. The compound's stability, reactivity, and potential to form degradation products can be studied through experimental synthesis and characterization of the compound and its derivatives .
Wissenschaftliche Forschungsanwendungen
Benzofuran Derivatives as Antimicrobial Agents
Benzofuran and its derivatives, including (2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one, have garnered considerable attention in the discovery of new drugs due to their wide range of biological and pharmacological activities. These compounds have been found to be effective in the treatment of microbial diseases, showcasing significant antimicrobial properties. The unique structural features of benzofuran derivatives make them a privileged structure in the field of drug discovery, particularly in designing antimicrobial agents that are active toward different clinically approved targets. This has opened up new avenues for the utilization of benzofuran derivatives in antimicrobial therapy, with the aim of overcoming the challenges posed by antibiotic resistance (Hiremathad et al., 2015).
Benzofuran Derivatives in Environmental Applications
Benzofuran derivatives have also been identified as emerging contaminants in aquatic environments. Despite treatments that remove them relatively well from wastewater, they persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This persistence is attributed to the continuous introduction of benzofuran-based products into the environment. The environmental presence and fate of these compounds, including their transformation products, have raised concerns regarding their potential as weak endocrine disrupter chemicals. Studies on the occurrence, fate, and behavior of benzofuran derivatives in aquatic environments are crucial for understanding their environmental impact and for developing strategies to mitigate their presence in water bodies (Haman et al., 2015).
Benzofuran Derivatives in Analytical Chemistry
The identification and quantification of benzofuran derivatives, including methyl paraben (a benzofuran-related compound), present in cosmetics and other consumer products have been a focus of analytical chemistry research. Various analytical methods, including spectrophotometry and chromatography, have been developed to determine the concentration and presence of these compounds in complex matrices. This is particularly relevant for ensuring compliance with regulatory guidelines and for assessing the exposure of consumers to these compounds. The development of sensitive and accurate analytical methods is essential for quality control and safety evaluation of products containing benzofuran derivatives (Mallika J.B.N et al., 2014).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This could involve potential applications for the compound, areas for further research, or possible modifications to its structure to enhance its properties.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-14(18)8-7-13-16(19)15(21-17(10)13)9-11-3-5-12(20-2)6-4-11/h3-9,18H,1-2H3/b15-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHAWDQJAFDPCA-DHDCSXOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


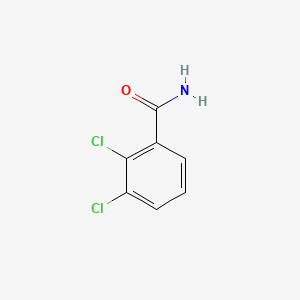
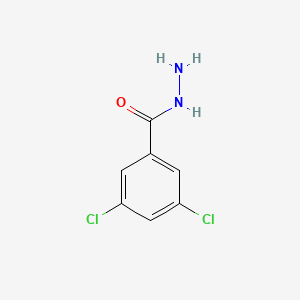

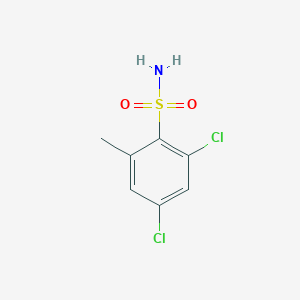
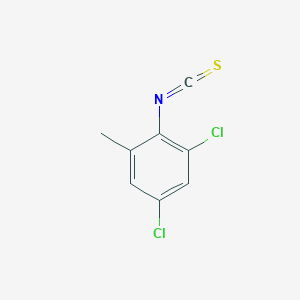
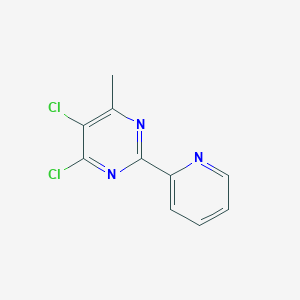
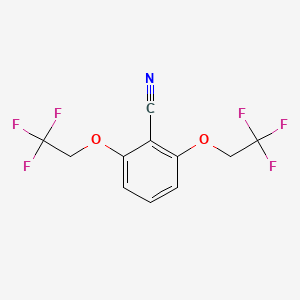
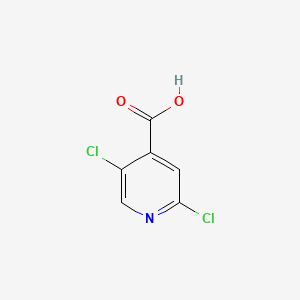
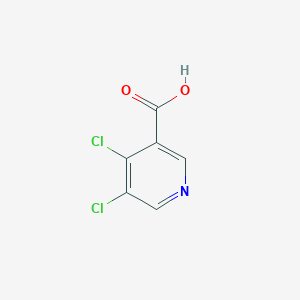
![2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid](/img/structure/B1301066.png)

